molecular formula C18H15BrN2O5S2 B2484501 Ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate CAS No. 897734-01-9

Ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate

Cat. No.: B2484501
CAS No.: 897734-01-9
M. Wt: 483.35
InChI Key: FCFPTCUKSBIUOV-ZZEZOPTASA-N
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Description

Ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C18H15BrN2O5S2 and its molecular weight is 483.35. The purity is usually 95%.
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Biological Activity

Ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H16BrN3O5SC_{17}H_{16}BrN_{3}O_{5}S, with a molecular weight of approximately 432.29 g/mol. The presence of the thiophene and benzothiazole moieties contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. Key steps include:

  • Formation of the thiophene ring : Utilizing bromination and subsequent reactions to introduce the bromine at the 5-position.
  • Condensation reactions : Combining various aldehydes and ketones with thiophene derivatives to form the imino linkage.
  • Carboxylation : Introducing carboxylic acid functionalities to enhance solubility and reactivity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies : The compound showed cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were reported in the range of 10–30 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of action : Molecular docking studies suggest that the compound interacts with key proteins involved in apoptosis pathways, primarily through hydrophobic interactions and hydrogen bonding .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity:

  • Bacterial inhibition : Studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often influenced by structural modifications:

  • Substituents on the benzothiazole ring : The presence of electron-withdrawing groups like bromine enhances anticancer activity.
  • Methoxy groups : The introduction of methoxy groups has been correlated with increased solubility and bioavailability, which are crucial for therapeutic efficacy .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

  • Study on Anticancer Activity : A recent publication reported that a similar benzothiazole derivative demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Antimicrobial Efficacy : Another study evaluated various derivatives for their antimicrobial properties, concluding that modifications at the thiophene position significantly impacted their efficacy against resistant bacterial strains .

Properties

IUPAC Name

ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O5S2/c1-3-26-17(24)10-4-5-11-13(8-10)28-18(21(11)9-15(22)25-2)20-16(23)12-6-7-14(19)27-12/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFPTCUKSBIUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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